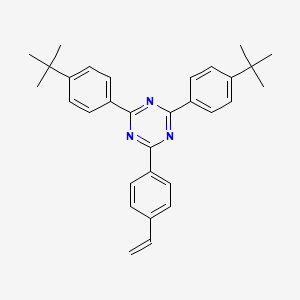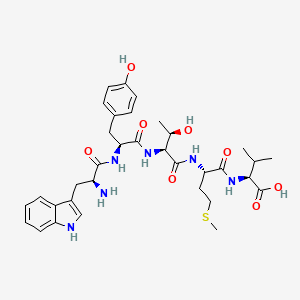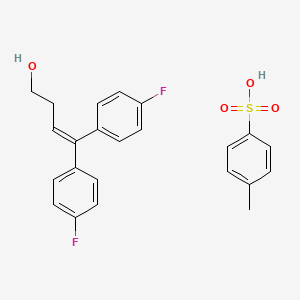
1,1'-(6-Methylhepta-1,5-diene-2,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-6-methyl-1,5-heptadiene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are hydrocarbons that contain two double bonds separated by a single bond. This particular compound is characterized by the presence of phenyl groups at the 2 and 3 positions and a methyl group at the 6 position on the heptadiene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-6-methyl-1,5-heptadiene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction typically requires the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile to proceed efficiently .
Industrial Production Methods
Industrial production of 2,3-Diphenyl-6-methyl-1,5-heptadiene may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-6-methyl-1,5-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Diphenyl-6-methyl-1,5-heptadiene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of conjugated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-6-methyl-1,5-heptadiene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various chemical reactions, such as cycloaddition and substitution, by forming reactive intermediates. These intermediates can interact with biological molecules or other chemical species, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Heptadiene: Another conjugated diene with similar reactivity but different substitution pattern.
2,6-Dimethyl-1,5-heptadiene: Similar structure with methyl groups at different positions.
Penta-1,3-diene: A simpler conjugated diene with fewer substituents.
Uniqueness
2,3-Diphenyl-6-methyl-1,5-heptadiene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. The phenyl groups also provide additional sites for substitution reactions, making it a versatile compound for various applications .
Properties
CAS No. |
830345-35-2 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(6-methyl-2-phenylhepta-1,5-dien-3-yl)benzene |
InChI |
InChI=1S/C20H22/c1-16(2)14-15-20(19-12-8-5-9-13-19)17(3)18-10-6-4-7-11-18/h4-14,20H,3,15H2,1-2H3 |
InChI Key |
NHAYRBZKRJCZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C1=CC=CC=C1)C(=C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

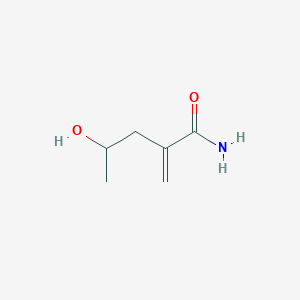

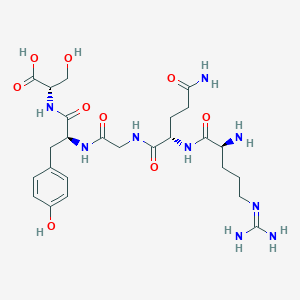
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
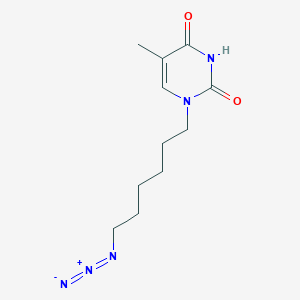
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
